1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI)
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Overview
Description
1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole amines or alcohols.
Scientific Research Applications
1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Pathway Modulation: Affecting signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-methanol: A simpler analog with similar biological activities.
2-Methylbenzimidazole: Known for its antimicrobial properties.
Benzimidazole: The parent compound with diverse applications in various fields.
Uniqueness
1H-Benzimidazole-2-methanol,alpha-ethyl-alpha-methyl-,(alphaR)-(9CI) is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(2R)-2-(1H-benzimidazol-2-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-3-11(2,14)10-12-8-6-4-5-7-9(8)13-10/h4-7,14H,3H2,1-2H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
CBPQXTXPILTUNH-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@](C)(C1=NC2=CC=CC=C2N1)O |
Canonical SMILES |
CCC(C)(C1=NC2=CC=CC=C2N1)O |
Origin of Product |
United States |
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